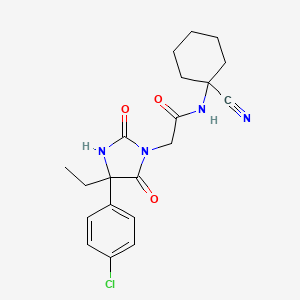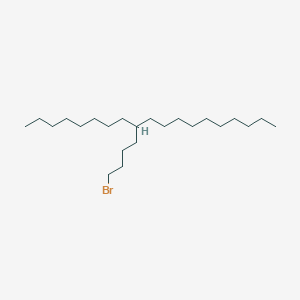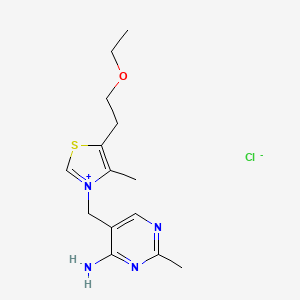
2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” is a synthetic organic compound that belongs to the class of imidazolidinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl and Ethyl Groups: The chlorophenyl and ethyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be attached via a nucleophilic addition reaction to the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazolidinone ring.
Reduction: Reduction reactions could occur at the carbonyl groups within the imidazolidinone ring.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazolidinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)propionamide
Uniqueness
The unique structural features of “2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” include the specific arrangement of the chlorophenyl, ethyl, and cyanocyclohexyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C20H23ClN4O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-2-20(14-6-8-15(21)9-7-14)17(27)25(18(28)24-20)12-16(26)23-19(13-22)10-4-3-5-11-19/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H,24,28) |
InChIキー |
NBFJYTYHOOZGBU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=C(C=C3)Cl |
溶解性 |
>60.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)
![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)


![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)

